

5-Methyl-2-thiophenecarboxylic acid solubility and stability

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Compound of Interest

Compound Name: 5-Methyl-2-thiophenecarboxylic acid

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An In-depth Technical Guide to the Solubility and Stability of **5-Methyl-2-thiophenecarboxylic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical physicochemical properties of **5-Methyl-2-thiophenecarboxylic acid**, focusing on its solubility and stability. For researchers, chemists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for successful application in synthesis, formulation, and material science. This document moves beyond a simple data sheet to explain the causality behind these properties and provides actionable, field-proven protocols for their evaluation.

Core Physicochemical Profile

5-Methyl-2-thiophenecarboxylic acid is a substituted thiophene derivative that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} Its utility is fundamentally governed by its physical and chemical properties. The thiophene ring, a sulfur-containing aromatic heterocycle, and the carboxylic acid functional group dictate its reactivity, solubility, and stability.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ O ₂ S	[3][4][5]
Molecular Weight	142.18 g/mol	[4][6]
Appearance	White to cream or pale yellow/brown powder	[3][5][7]
Melting Point	135-138 °C	[3][4][7]
pKa	3.71 ± 0.10 (Predicted)	[3]
CAS Number	1918-79-2	[4][5][7]

Solubility Profile: A Theoretical and Practical Examination

The solubility of an active compound is a critical determinant of its bioavailability, reaction kinetics, and ease of formulation. The structure of **5-Methyl-2-thiophenecarboxylic acid**—containing both a nonpolar, aromatic thiophene ring and a polar, ionizable carboxylic acid—results in a nuanced solubility profile.

Factors Influencing Solubility

- Polarity and Hydrogen Bonding:** The carboxylic acid group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The thiophene ring and methyl group contribute to its nonpolar character, allowing for solubility in organic solvents.
- pH-Dependent Ionization:** The pKa of ~3.71 indicates that the carboxylic acid group will be predominantly in its protonated, neutral form at pH values below 3.71.^[3] In this state, its aqueous solubility is limited. At pH values above its pKa, it will deprotonate to form the carboxylate salt, which is significantly more polar and thus more soluble in aqueous media. This pH-dependent behavior is a key consideration for designing aqueous formulations or purification schemes.
- Solvent Selection:** While comprehensive quantitative data is not widely published, analogous thiophene-carboxylic acids exhibit moderate solubility in polar aprotic solvents such as

dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).^[1] It is also expected to be soluble in many common organic solvents.

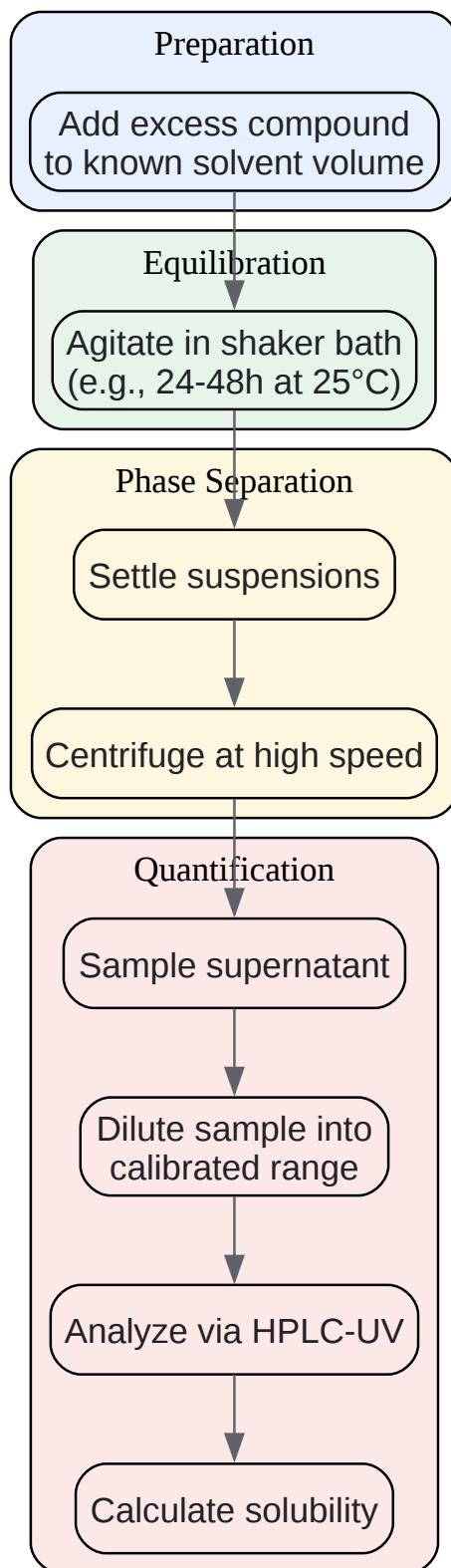
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of **5-Methyl-2-thiophenecarboxylic acid**, a foundational experiment in pre-formulation studies. The causality behind this choice is that the shake-flask method is the gold standard, ensuring that the system reaches true thermodynamic equilibrium.

Methodology Steps:

- Preparation: Add an excess amount of **5-Methyl-2-thiophenecarboxylic acid** to a series of vials, each containing a precisely known volume of the test solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is critical to ensure that a saturated solution is formed.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the measured concentration no longer changes, thereby validating that equilibrium has been achieved.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
- Sampling and Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted samples using a validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Determine the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor. The result is typically expressed in

mg/mL or μ g/mL.



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Caption: Workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products.^[8] **5-Methyl-2-thiophenecarboxylic acid** is stable under normal storage conditions but can be susceptible to degradation under stress.^[1] ^[9] Forced degradation studies are an indispensable tool, intentionally stressing the molecule to predict its degradation pathways and validate the stability-indicating power of analytical methods.^[10]

Chemical Susceptibilities

- pH-Related Degradation: While the compound is a carboxylic acid, the thiophene ring itself can exhibit instability under harsh acidic or basic conditions, potentially leading to ring-opening or other reactions.
- Oxidative Degradation: The sulfur heteroatom in the thiophene ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under oxidative stress. The compound is noted to be incompatible with strong oxidizing agents.^{[1][9]}
- Thermal and Photolytic Degradation: As with many organic molecules, exposure to high temperatures or UV/Visible light can provide the energy needed to initiate degradation reactions, such as decarboxylation or polymerization.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q1A/Q1B) to systematically evaluate the stability of **5-Methyl-2-thiophenecarboxylic acid**.^{[8][11]} The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.^[12]

Methodology Steps:

- Stock Solution Preparation: Prepare a stock solution of **5-Methyl-2-thiophenecarboxylic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1

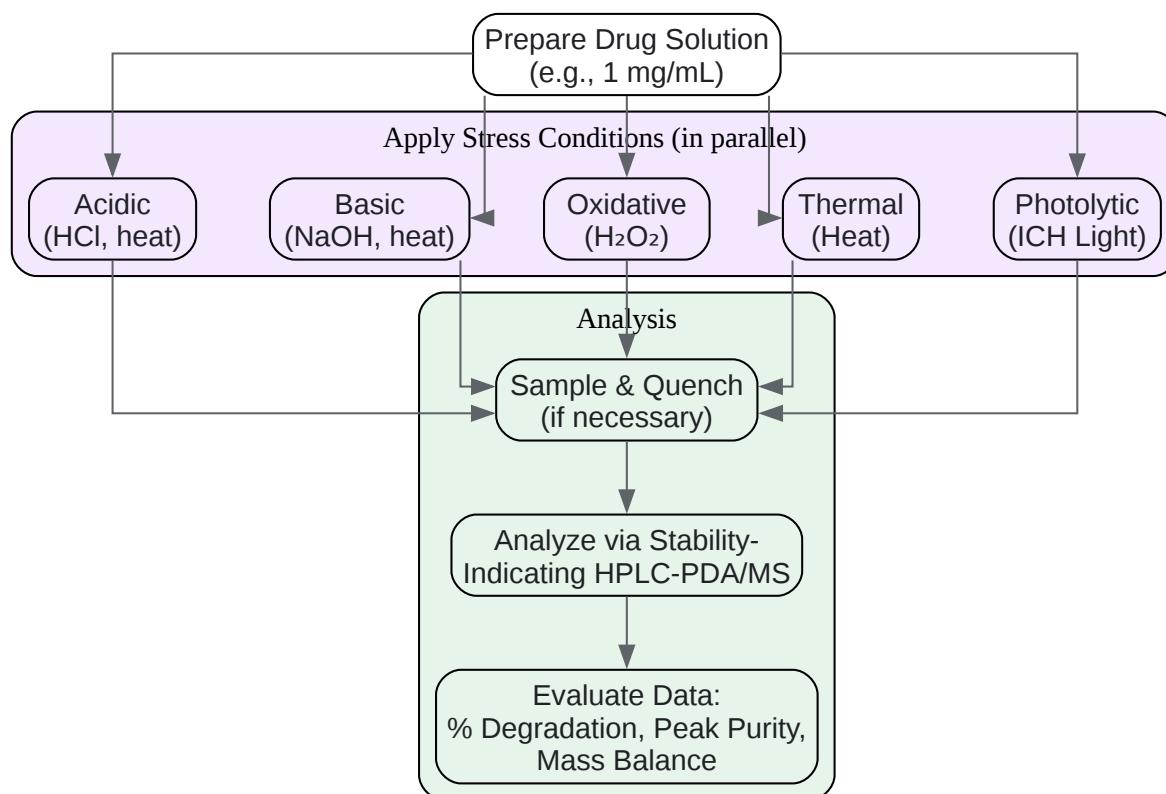
mg/mL).

- Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug substance in the same solvent mix without the stressor) should be run in parallel.

Stress Condition	Typical Reagent & Conditions	Rationale
Acid Hydrolysis	0.1 M HCl, heated at 60-80 °C	To assess stability in acidic environments.
Base Hydrolysis	0.1 M NaOH, at room temp or heated	To assess stability in alkaline environments. [13]
Oxidation	3-6% H ₂ O ₂ , at room temperature	To evaluate susceptibility to oxidative degradation.
Thermal Stress	Solid compound at > Melting Point; Solution heated at 60-80 °C	To evaluate intrinsic thermal stability.
Photostability	Expose solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.	To comply with ICH Q1B guidelines for photostability. [11]

- Timepoint Sampling and Quenching: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). For acid/base hydrolysis, neutralize the sample immediately to stop the reaction.
- Analysis with a Stability-Indicating Method:
 - Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all significant degradation products.
 - Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks.

- Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is essential for their structural elucidation.[14]
- Data Evaluation:
 - Calculate the percentage of degradation of the parent compound.
 - Determine the relative retention times and peak areas of the degradation products.
 - Assess the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.



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Caption: Workflow for a forced degradation study.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity and ensure the safety of personnel.

- **Handling:** Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[1] The compound is irritating to the eyes, respiratory system, and skin.^[3] Avoid breathing dust and ensure handling occurs in a well-ventilated area.^{[3][9]}
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.^[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.^{[1][9]} A recommended storage temperature is 2-8°C, protected from light.^[3]

Conclusion

5-Methyl-2-thiophenecarboxylic acid is a compound with a solubility profile highly dependent on pH and solvent choice, a direct consequence of its carboxylic acid functionality. It is generally stable under standard ambient conditions but is susceptible to degradation under forced conditions of harsh pH, oxidation, and high energy exposure (heat and light). The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these critical parameters, enabling informed decisions in drug development, chemical synthesis, and material science applications.

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